molecular formula C30H34O4 B12472398 Benzene-1,3-diyl bis(4-pentylbenzoate)

Benzene-1,3-diyl bis(4-pentylbenzoate)

Cat. No.: B12472398
M. Wt: 458.6 g/mol
InChI Key: KFPJOIDYNDCWQD-UHFFFAOYSA-N
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Description

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate is an organic compound with a complex structure that includes two pentylbenzoate groups connected via a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate typically involves esterification reactions. One common method is the reaction between 4-pentylbenzoic acid and 3-hydroxy-4-pentylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Ester derivatives or amides.

Scientific Research Applications

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate
  • 4-pentylphenyl 4-pentylbenzoate
  • 4-(hexyloxy)phenyl 4-pentylbenzoate

Uniqueness

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual pentylbenzoate groups and phenyl ring contribute to its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C30H34O4

Molecular Weight

458.6 g/mol

IUPAC Name

[3-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate

InChI

InChI=1S/C30H34O4/c1-3-5-7-10-23-14-18-25(19-15-23)29(31)33-27-12-9-13-28(22-27)34-30(32)26-20-16-24(17-21-26)11-8-6-4-2/h9,12-22H,3-8,10-11H2,1-2H3

InChI Key

KFPJOIDYNDCWQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)CCCCC

Origin of Product

United States

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